2-Chlorothiazole-5-carbonitrile

Description

The exact mass of the compound 2-Chlorothiazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chlorothiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorothiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

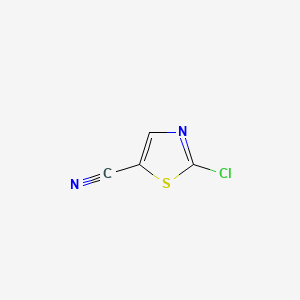

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-4-7-2-3(1-6)8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFLVXULMMAKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363321 | |

| Record name | 2-Chlorothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51640-36-9 | |

| Record name | 2-Chlorothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorothiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chlorothiazole-5-carbonitrile CAS number 51640-36-9

An In-Depth Technical Guide to 2-Chlorothiazole-5-carbonitrile (CAS: 51640-36-9): Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of 2-Chlorothiazole-5-carbonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, its predictable reactivity, and its documented applications, grounding all claims in verifiable literature.

2-Chlorothiazole-5-carbonitrile is a stable, solid organic compound valued for its specific arrangement of reactive sites. The thiazole core is a privileged scaffold in medicinal chemistry, and the strategic placement of a chloro-substituent at the 2-position and a nitrile group at the 5-position makes this molecule a versatile intermediate.[1][2] The electron-withdrawing nature of both the ring nitrogen and the nitrile group significantly activates the C2-chloro group for nucleophilic aromatic substitution (SNAr), which is the cornerstone of its synthetic utility.[3]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 51640-36-9 | [4][5] |

| Molecular Formula | C₄HClN₂S | [4][5] |

| Molecular Weight | 144.58 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 47-57 °C | [4][5][6] |

| Boiling Point | ~291.1 °C (at 760 mmHg) | [4][6] |

| Flash Point | ~104.4 °C | [4][5] |

| SMILES | Clc1ncc(s1)C#N | [5] |

| InChI Key | BAFLVXULMMAKMM-UHFFFAOYSA-N | [4][5] |

Visualization: Molecular Structure

Caption: 2D structure of 2-Chlorothiazole-5-carbonitrile.

Synthesis Pathway: A Validated Approach

While direct, peer-reviewed synthesis protocols for 2-Chlorothiazole-5-carbonitrile are not abundant, a robust and logical pathway can be constructed from established chemical transformations documented in patent literature and review articles. The most reliable method involves a two-step sequence starting from known precursors: the formation of the 2-aminothiazole core, followed by a Sandmeyer-type reaction to install the chloro group.

Visualization: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 2-Chlorothiazole-5-carbonitrile.

Protocol 1: Synthesis of Precursor 2-Amino-thiazole-5-carbonitrile

This protocol is adapted from procedures described in the synthesis of kinase inhibitors.[5][7] It relies on the classical Hantzsch thiazole synthesis.

-

Rationale: This reaction efficiently constructs the desired thiazole ring system from readily available acyclic precursors. Dichloroacetonitrile serves as the α-halocarbonyl equivalent, and thiourea provides the N-C-S backbone.

-

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Reagent Addition: Charge the flask with N,N-Dimethylformamide (DMF). Add 2-amino-thiazole-5-carbonitrile (1.0 eq) and 4,6-dichloro-2-methylthiopyrimidine (1.0 eq).

-

Base Addition: Add tribasic potassium phosphate (K₃PO₄) (1.0-1.2 eq) to the mixture. The base is crucial for facilitating the condensation and neutralizing the HCl generated in situ.

-

Reaction Conditions: Heat the reaction mixture to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation: a. Cool the reaction to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in water. c. Acidify the aqueous solution with concentrated HCl to a pH of 4-5. This protonates the product, causing it to precipitate. d. Isolate the resulting solid by vacuum filtration. e. Wash the solid sequentially with water and diethyl ether to remove residual salts and organic impurities. f. Dry the purified 2-amino-thiazole-5-carbonitrile under vacuum.

-

Protocol 2: Sandmeyer Reaction to 2-Chlorothiazole-5-carbonitrile

This is a standard, reliable method for converting an aromatic amine to a chloride.[8][9]

-

Rationale: The amino group is not a good leaving group. Diazotization converts it into an excellent leaving group (N₂ gas), allowing for substitution with a chloride ion, typically delivered from a copper(I) chloride catalyst.

-

Step-by-Step Methodology:

-

Diazotization: a. Suspend 2-amino-thiazole-5-carbonitrile (1.0 eq) in an aqueous solution of hydrochloric acid (~6 M) at 0-5 °C in an ice bath. b. Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water. c. Add the sodium nitrite solution dropwise to the thiazole suspension, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Chloride Displacement: a. In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl at 0-5 °C. b. Add the cold diazonium salt solution slowly to the CuCl solution. Vigorous evolution of N₂ gas will be observed. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up and Isolation: a. Extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). b. Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. Purify the crude 2-Chlorothiazole-5-carbonitrile by column chromatography on silica gel or by recrystallization.

-

Core Reactivity and Synthetic Protocols

The utility of 2-Chlorothiazole-5-carbonitrile stems from two primary reactive handles: the C2-chloride and the C5-nitrile.

A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-Cl bond is the primary site of reaction. It is readily displaced by a variety of nitrogen, sulfur, and oxygen nucleophiles.

Visualization: SNAr Reactivity Workflow

Caption: Common SNAr reactions of 2-Chlorothiazole-5-carbonitrile.

This protocol is a composite based on methods for synthesizing KIT, JAK, and ACC inhibitors.[2][8][10]

-

Rationale: A non-nucleophilic organic base (like DIPEA) or an inorganic base (like NaOtBu) is used to deprotonate the amine nucleophile or scavenge the HCl byproduct without competing in the substitution reaction. Polar aprotic solvents like DMSO or DME are ideal for SNAr as they solvate the cation but leave the nucleophile highly reactive.

-

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vial, add 2-Chlorothiazole-5-carbonitrile (1.0 eq), the desired amine nucleophile (1.0-1.2 eq), and a suitable base (e.g., DIPEA, 2.0-3.0 eq, or NaOtBu, 1.1 eq).

-

Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO, DMA, or DME).

-

Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5 minutes.

-

Reaction Conditions: Seal the vial and heat the mixture to the required temperature (typically 85-100 °C) for 3-16 hours. Monitor progress by LC-MS.

-

Work-up: a. Cool the reaction mixture to room temperature. b. If using an organic base, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the solvent and excess base. c. If using an inorganic base, the reaction can be filtered to remove salts before aqueous work-up. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via silica gel column chromatography or preparative HPLC.

-

This procedure is adapted from the synthesis of Lysyl Oxidase (LOX) inhibitors.

-

Rationale: A mild inorganic base like potassium carbonate is sufficient to deprotonate the thiol, forming a potent thiolate nucleophile. DMF is an excellent solvent for this transformation.

-

Step-by-Step Methodology:

-

Reaction Setup: Combine 2-Chlorothiazole-5-carbonitrile (1.0 eq), the thiol nucleophile (1.0 eq), and potassium carbonate (K₂CO₃) (1.2-1.5 eq) in DMF.

-

Reaction Conditions: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

-

B. Transformations of the C5-Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups. The following protocols are based on established methods for nitrile reactivity on related heterocyclic systems.

-

Rationale: Strong acidic or basic conditions with heat can fully hydrolyze the nitrile, first to a primary amide intermediate and then to the corresponding carboxylic acid.

-

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, suspend the 2-substituted-thiazole-5-carbonitrile (obtained from a previous step) in a 6 M aqueous HCl solution or a 20% aqueous NaOH solution.

-

Conditions: Heat the mixture to reflux (approx. 100-110 °C) for several hours until LC-MS analysis indicates complete conversion.

-

Work-up (Acidic Hydrolysis): Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product at its isoelectric point. Filter, wash with cold water, and dry.

-

Work-up (Basic Hydrolysis): Cool the solution and acidify with HCl to a pH of 2-3 to precipitate the carboxylic acid. Filter, wash with cold water, and dry.

-

-

Rationale: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce the stable carbon-nitrogen triple bond to a primary amine (aminomethyl group).

-

Step-by-Step Methodology:

-

Setup: In a dry, nitrogen-flushed flask, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in an anhydrous ether solvent like THF at 0 °C.

-

Addition: Dissolve the 2-substituted-thiazole-5-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Conditions: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching (Fieser workup): Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude aminomethyl product.

-

Case Studies in Drug Discovery

2-Chlorothiazole-5-carbonitrile has been instrumental in the development of several classes of therapeutic agents.

Data Presentation: Applications in Medicinal Chemistry

| Therapeutic Target | Disease Area | Example Reference(s) | Role of 2-Chlorothiazole-5-carbonitrile |

| Janus Kinase (JAK) | Autoimmune Diseases | US8987268B2[2], WO2011028864A1[4] | Electrophilic core for SNAr with amine-bearing fragments. |

| Acetyl-CoA Carboxylase (ACC) | Metabolic Syndrome | CA2641734A1[8] | Electrophile for reaction with a piperidine nucleophile. |

| Lysyl Oxidase (LOX) | Cancer (Metastasis) | Anti-metastatic Inhibitors of Lysyl Oxidase | Electrophile for SNAr with thiol nucleophiles. |

| KIT Kinase | Cancer | WO2024029489A1[10] | Electrophilic core for building kinase inhibitors. |

Safety, Handling, and Storage

Proper handling of 2-Chlorothiazole-5-carbonitrile is essential due to its hazard profile.

-

Hazard Profile: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318). It is an irritant.[4][5]

-

Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Handling Protocol:

-

Ensure an eyewash station and safety shower are immediately accessible.

-

Avoid creating dust when weighing or transferring the solid.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

In case of ingestion, call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a tightly sealed container at -20 °C. For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) is recommended.

Conclusion

2-Chlorothiazole-5-carbonitrile is a high-value synthetic intermediate whose utility is defined by its predictable and versatile reactivity. A deep understanding of its core properties, logical synthesis pathways, and established reaction protocols enables chemists to efficiently leverage this building block in the design and execution of complex synthetic campaigns. Its proven application in the development of inhibitors for critical disease targets like JAK, ACC, and LOX underscores its continued importance in the fields of medicinal and agricultural science.

References

- Ambeed. (n.d.). 2-Chlorothiazole.

- MySkinRecipes. (n.d.). 2-Chlorothiazole-5-carbonitrile.

- Sigma-Aldrich. (n.d.). 2-Chlorothiazole-5-carbonitrile | 51640-36-9.

- Google Patents. (2024). WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof.

- Google Patents. (2015). US8987268B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases.

- Google Patents. (2011). WO2011034907A2 - Protein kinase conjugates and inhibitors.

- Google Patents. (2011). AU2010295690A1 - Protein kinase conjugates and inhibitors.

- National Center for Biotechnology Information. (n.d.). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships.

- Google Patents. (2007). CA2641734A1 - Acetyl-coa carboxylase (acc) inhibitors and their use in diabetes, obesity and metabolic syndrome.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Chemdad. (n.d.). 2-CHLOROTHIAZOLE-5-CARBONITRILE.

- Georganics. (n.d.). 2-Chlorothiazole-5-carbonitrile - High purity.

- PubChem. (n.d.). 2-Chlorothiazole-5-carbonitrile.

- Sigma-Aldrich. (n.d.). 2-Chlorothiazole-5-carbonitrile 97%.

- BLD Pharm. (n.d.). 51640-36-9 | 2-Chlorothiazole-5-carbonitrile.

- MDPI. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.

- Moldb. (n.d.). 98020-94-1 | 5-Chloro-thiazole-2-carbonitrile.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.

- Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions.

- BenchChem. (n.d.). Application Notes and Protocols: Reactivity of the Nitrile Group in Isothiazoles.

- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

Sources

- 1. 3034-52-4 | 2-Chlorothiazole | Chlorides | Ambeed.com [ambeed.com]

- 2. US8987268B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]

- 3. WO2011028864A1 - Jak2 inhibitors and their use for the treatment of myeloproliferative diseases and cancer - Google Patents [patents.google.com]

- 4. WO2011034907A2 - Protein kinase conjugates and inhibitors - Google Patents [patents.google.com]

- 5. 1452-16-0 | 2-Cyanothiazole | Nitriles | Ambeed.com [ambeed.com]

- 6. AU2010295690A1 - Protein kinase conjugates and inhibitors - Google Patents [patents.google.com]

- 7. CA2641734A1 - Acetyl-coa carboxylase (acc) inhibitors and their use in diabetes, obesity and metabolic syndrome - Google Patents [patents.google.com]

- 8. ambeed.com [ambeed.com]

- 9. WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]

- 10. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-Chlorothiazole-5-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorothiazole-5-carbonitrile

Introduction

2-Chlorothiazole-5-carbonitrile is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique electronic and structural features, arising from the confluence of a thiazole ring, a reactive chloro substituent, and an electron-withdrawing nitrile group, make it a highly valuable intermediate. This guide provides an in-depth exploration of its core physicochemical properties, reactivity profile, and analytical characterization methodologies. The insights herein are tailored for researchers, scientists, and drug development professionals who utilize this compound in the synthesis of novel pharmaceutical and agrochemical agents. The strategic manipulation of its functional groups allows for the construction of complex molecular architectures, underscoring the importance of a thorough understanding of its fundamental chemical nature.[1][2]

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 2-Chlorothiazole-5-carbonitrile are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1,3-thiazole-5-carbonitrile | N/A |

| CAS Number | 51640-36-9 | [3] |

| Molecular Formula | C₄HClN₂S | [3] |

| Molecular Weight | 144.58 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 47-49 °C / 52-57 °C | [3] |

| Boiling Point | 291.1 °C (at 760 mmHg) | |

| Flash Point | 104.4 °C | [3] |

| pKa (Predicted) | -2.28 ± 0.10 | N/A |

| Storage Temperature | -20°C | [3] |

Commentary on Physical Properties:

-

Melting Point Discrepancy: The observed range in reported melting points (47-49 °C vs. 52-57 °C) is likely attributable to differences in sample purity or the analytical method used for determination.[3] Researchers should anticipate a melting point within this general range and confirm purity using chromatographic methods.

Predicted Spectral Characteristics

Direct experimental spectral data for 2-Chlorothiazole-5-carbonitrile is not widely published. However, a detailed prediction of its spectral features can be made based on its functional groups and data from analogous structures.[4]

Proton Nuclear Magnetic Resonance (¹H NMR)

The structure of 2-Chlorothiazole-5-carbonitrile contains only one proton, which is attached to the thiazole ring at the C4 position.

-

Expected Chemical Shift (δ): This lone aromatic proton is expected to appear as a sharp singlet in the downfield region of the spectrum, likely between δ 8.0 - 8.5 ppm .

-

Causality: The electron-withdrawing nature of the adjacent nitrile group (-CN) and the electronegative nitrogen and sulfur atoms within the thiazole ring deshield this proton, shifting its resonance significantly downfield. This is a characteristic chemical shift for protons on electron-deficient aromatic systems.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The molecule has four distinct carbon atoms. The predicted chemical shifts are as follows:

-

C2 (bearing Cl): δ ~150-155 ppm. This carbon is attached to an electronegative chlorine atom and is part of the heterocyclic ring, placing it in the downfield region.[6][7]

-

C4 (bearing H): δ ~125-130 ppm. This is a standard aromatic CH carbon.[8]

-

C5 (bearing CN): δ ~135-140 ppm. The attachment to the nitrile group and its position in the ring influence this shift.[9]

-

Nitrile Carbon (-C≡N): δ ~115-120 ppm. This is a characteristic chemical shift range for nitrile carbons.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups.

-

Nitrile Stretch (νC≡N): A sharp, strong absorption band is expected around 2220-2240 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch (νC-H): A weak to medium band above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: Medium to strong bands in the region of 1500-1600 cm⁻¹ and 1300-1450 cm⁻¹ , characteristic of the thiazole ring vibrations.

-

C-Cl Stretch (νC-Cl): A medium to strong band in the fingerprint region, typically around 700-850 cm⁻¹ .

Mass Spectrometry (MS)

Under electron ionization (EI), the following features are predicted:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 144 , with a characteristic M+2 isotope peak at m/z 146 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Pathways: Fragmentation would likely involve the loss of chlorine (Cl•) or hydrogen cyanide (HCN) from the molecular ion, leading to significant fragment ions. Cleavage of the thiazole ring is also a common fragmentation pathway for such derivatives.

Chemical Reactivity and Stability

The reactivity of 2-Chlorothiazole-5-carbonitrile is dominated by the electrophilic nature of the C2 carbon and the chemistry of the nitrile group.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is the primary site for reactivity. The electron-withdrawing effect of the ring nitrogen and the C5-nitrile group makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[10][11] This is the most important reaction for this scaffold, allowing for the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) by displacing the chloride ion.[12][13][14] This reaction is foundational to its utility as a synthetic building block.[15]

-

Reactions of the Nitrile Group: The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or amide, or reduction to an amine. These reactions further expand the synthetic utility of the molecule, allowing for functionalization at the C5 position.[16]

-

Stability and Storage: The compound is a stable solid under standard conditions. However, due to the reactive C-Cl bond, it should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) to prevent slow hydrolysis or reaction with atmospheric moisture. The recommended storage temperature is -20°C.[3]

Caption: Analytical workflow for quality control.

Protocol: Purity Determination by HPLC-UV

This reverse-phase HPLC method is designed to separate the main component from potential impurities.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-Chlorothiazole-5-carbonitrile.

-

Dissolve in acetonitrile in a 10 mL volumetric flask to make a 1 mg/mL stock solution.

-

Dilute 1 mL of the stock solution to 10 mL with acetonitrile to prepare a 100 µg/mL working solution.

-

-

Analysis and Interpretation:

Protocol: Identity Confirmation by GC-MS

This method confirms the molecular weight and provides a fragmentation pattern consistent with the compound's structure.

-

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Chromatographic and Spectrometric Conditions:

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: 40-300 m/z.

-

-

Sample Preparation:

-

Prepare a dilute solution (approx. 50-100 µg/mL) of the compound in a volatile solvent like ethyl acetate or acetonitrile.

-

-

Analysis and Interpretation:

-

Inject 1 µL of the sample solution.

-

Confirm the retention time of the eluted peak.

-

Analyze the resulting mass spectrum. The identity is confirmed by the presence of the correct molecular ion (m/z 144) and the characteristic Cl isotope pattern (m/z 146), along with a plausible fragmentation pattern. [21][22][23]

-

Safety and Handling

Proper handling of 2-Chlorothiazole-5-carbonitrile is essential to ensure laboratory safety.

| Hazard Information | Handling and Storage Recommendations |

| Signal Word: Danger | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage) | Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. |

| Pictograms: Corrosion, Harmful | Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling. |

| Storage: Keep container tightly closed in a dry and well-ventilated place. Store at -20°C under an inert atmosphere for long-term stability. | |

| Disposal: Dispose of waste material in accordance with local, state, and federal regulations. |

Sources: [3]

Conclusion

2-Chlorothiazole-5-carbonitrile is a versatile and reactive intermediate whose value in synthetic chemistry is well-established. A comprehensive understanding of its physicochemical properties—from its melting point and solubility to its spectral characteristics and reactivity—is paramount for its effective and safe utilization. The analytical protocols provided in this guide offer a robust framework for ensuring its quality, which is a critical prerequisite for reproducible and successful synthetic outcomes in drug discovery and materials science.

References

Sources

- 1. 2-Chlorothiazole-5-carbonitrile [myskinrecipes.com]

- 2. 2-Chlorothiazole-5-carbonitrile - High purity | EN [georganics.sk]

- 3. 2-氯噻唑-5-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 11. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gacariyalur.ac.in [gacariyalur.ac.in]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. longdom.org [longdom.org]

- 17. HPLC Method for Analysis of Hydrochlorothiazide | SIELC Technologies [sielc.com]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. hplc.eu [hplc.eu]

- 20. researchgate.net [researchgate.net]

- 21. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chlorothiazole-5-carbonitrile

2-Chlorothiazole-5-carbonitrile is a substituted thiazole derivative of significant interest in medicinal and agricultural chemistry. As a functionalized heterocyclic compound, it serves as a crucial intermediate and a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive chlorine atom, a nitrile group, and a thiazole core, offers multiple sites for chemical modification, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of a field-proven method for its synthesis via the Sandmeyer reaction, starting from its amino precursor, and details the essential analytical techniques required for its thorough characterization, ensuring both identity and purity for downstream applications.

Part 1: Synthesis of 2-Chlorothiazole-5-carbonitrile

The most reliable and widely utilized method for preparing 2-chlorothiazole-5-carbonitrile is the Sandmeyer reaction.[2] This classic transformation provides an effective means of converting an aromatic amino group into a chloro group via a diazonium salt intermediate.[3][4] The overall synthetic strategy involves two primary stages: first, the preparation of the starting material, 2-aminothiazole-5-carbonitrile, followed by its conversion to the final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from a readily available precursor to the target compound.

Caption: Synthetic pathway for 2-Chlorothiazole-5-carbonitrile.

Stage 1: Synthesis of the Precursor, 2-Aminothiazole-5-carbonitrile

The necessary starting material, 2-aminothiazole-5-carbonitrile, is not always commercially available in bulk and can be synthesized from 2-amino-5-formylthiazole.

Causality of Experimental Choices:

-

Reagents: The conversion of the formyl group (-CHO) to a nitrile group (-CN) is efficiently achieved using hydroxylamine in formic acid.[5] Hydroxylamine first reacts with the aldehyde to form an oxime intermediate. The formic acid serves as both a solvent and a dehydrating agent, facilitating the elimination of water from the oxime to yield the nitrile.

-

Reaction Conditions: Heating the reaction mixture is necessary to drive the dehydration process to completion.

Experimental Protocol: 2-Aminothiazole-5-carbonitrile Synthesis[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-formylthiazole and a molar excess (e.g., 1.5 equivalents) of hydroxylamine hydrochloride in formic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the formic acid.

-

Isolation: Add the resulting slurry to ice-water and neutralize carefully with a concentrated base, such as ammonium hydroxide, to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-aminothiazole-5-carbonitrile as a solid.

Stage 2: Sandmeyer Reaction for 2-Chlorothiazole-5-carbonitrile

This stage is the core of the synthesis, converting the 2-amino group to a 2-chloro group.

Mechanistic Insight: The Sandmeyer reaction proceeds via a free-radical mechanism.[6]

-

Diazotization: The primary amine (2-aminothiazole-5-carbonitrile) reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.[5][7] This intermediate is highly reactive and generally unstable at room temperature.

-

Radical Formation: The copper(I) catalyst (CuCl) donates a single electron to the diazonium salt. This transfer results in the release of nitrogen gas (a thermodynamically favorable process) and the formation of an aryl radical and a copper(II) species.[6]

-

Substitution: The aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, 2-chlorothiazole-5-carbonitrile, and regenerating the copper(I) catalyst.[2][6]

Experimental Protocol: 2-Chlorothiazole-5-carbonitrile Synthesis[3][5][8]

-

Diazotization:

-

In a flask, cautiously add sodium nitrite (1.1 equivalents) portion-wise to concentrated sulfuric acid, keeping the temperature below 80°C to form nitrosylsulfuric acid.

-

Cool this solution in an ice-salt bath. Slowly add a mixture of propionic and acetic acid.

-

Add the precursor, 2-aminothiazole-5-carbonitrile (1.0 equivalent), portion-wise, ensuring the temperature is maintained below 0°C.

-

Stir the resulting mixture at -5°C to 0°C for 2-3 hours to ensure complete formation of the diazonium salt solution.

-

-

Sandmeyer Reaction:

-

In a separate, larger reaction vessel, prepare a solution or slurry of copper(I) chloride (CuCl) in concentrated hydrochloric acid, and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution from the previous step to the CuCl mixture with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas and maintain a low temperature.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.

-

Pour the reaction mixture into a large volume of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel to yield pure 2-chlorothiazole-5-carbonitrile.

-

Part 2: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-chlorothiazole-5-carbonitrile.

Physicochemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄HClN₂S | |

| Molecular Weight | 144.58 g/mol | |

| Appearance | Solid | [9] |

| Melting Point | 47-57 °C | [9] |

| CAS Number | 51640-36-9 | [9] |

Spectroscopic Analysis Workflow

A logical workflow ensures comprehensive structural verification.

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the key spectral features expected for 2-chlorothiazole-5-carbonitrile.

| Technique | Feature | Expected Observation | Rationale |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z ≈ 144 | Corresponds to the molecular weight. |

| Isotope Peak (M+2) | m/z ≈ 146 (ratio ~1:3) | Confirms the presence of one chlorine atom. | |

| IR Spectroscopy | Nitrile Stretch (νC≡N) | 2220-2240 cm⁻¹ | Characteristic sharp absorption for a nitrile group.[10] |

| Ring Stretches (νC=N, νC=C) | 1400-1600 cm⁻¹ | Indicates the presence of the thiazole aromatic ring.[11] | |

| C-H Stretch (νC-H) | ~3100 cm⁻¹ | Aromatic C-H stretch from the thiazole ring. | |

| ¹H NMR | H-4 Proton | Singlet, δ ≈ 8.0-8.5 ppm | The sole proton on the thiazole ring, appearing as a singlet.[12] |

| ¹³C NMR | Nitrile Carbon (-CN) | δ ≈ 112-117 ppm | Typical chemical shift for a nitrile carbon.[12] |

| Thiazole Carbons | 3 distinct signals | Signals corresponding to C2, C4, and C5 of the thiazole ring. |

Expert Interpretation:

-

Mass Spectrometry: The observation of the M+ and M+2 peaks in a roughly 3:1 ratio is a definitive indicator of a monochlorinated compound, providing strong evidence for the successful incorporation of chlorine.

-

IR Spectroscopy: The most telling feature is the sharp, strong peak in the 2220-2240 cm⁻¹ region.[10] Its presence is unambiguous proof of the nitrile functional group, confirming it remained intact throughout the synthesis.

-

¹H NMR: The simplicity of the ¹H NMR spectrum is a key feature. A single peak (a singlet) in the aromatic region confirms the presence of exactly one proton on the heterocyclic ring, consistent with the target structure.

-

¹³C NMR: This technique validates the carbon backbone of the molecule. The presence of four distinct signals (one for the nitrile and three for the thiazole ring carbons) confirms the overall molecular structure.[12]

Part 3: Safety, Storage, and Handling

Proper handling of 2-chlorothiazole-5-carbonitrile is crucial for laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318). The signal word is "Danger".

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C to ensure long-term stability.[9]

Conclusion

This guide has detailed a robust and reproducible two-stage process for the synthesis of 2-chlorothiazole-5-carbonitrile, centered on the Sandmeyer reaction. The causality behind each experimental step and the mechanistic underpinnings of the core reaction have been explained to provide a deeper understanding beyond a simple protocol. Furthermore, a comprehensive analytical workflow has been presented, outlining the expected results from mass spectrometry, IR, and NMR spectroscopy. Adherence to these synthetic and characterization protocols will enable researchers to confidently produce and validate high-purity 2-chlorothiazole-5-carbonitrile for its use in drug discovery and other advanced scientific applications.

References

- US4324899A, "2-Amino-5-cyanothiazoles and their preparation," Google Patents. [URL: https://patents.google.

- "2-Chlorothiazole-5-carbonitrile | 51640-36-9," Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/720534]

- Al-Romaigh, H. A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(5), 1449. [URL: https://www.mdpi.com/1420-3049/26/5/1449]

- "2-Chlorothiazole-5-carbonitrile 97 51640-36-9," Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/720534]

- "2-Chlorothiazole-5-carbonitrile - High purity | EN," Georganics. [URL: https://www.georganics.eu/2-chlorothiazole-5-carbonitrile-geo-03608]

- "Diazotization of heterocyclic primary amines," Chemical Reviews, ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60245a001]

- "How can 2-Amino-2-cyanoacetamide be used to synthesize 5-Amino-thiazole-4-carboxamide?," Guidechem. [URL: https://www.guidechem.com/faq/synthesis-5-amino-thiazole-4-carboxamide-cas-76330-58-4.html]

- "2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction," ResearchGate. [URL: https://www.researchgate.net/figure/2-Chloro-3-carbonitrile-analogs-122-132-prepared-via-Sandmeyer-reaction_fig3_358241470]

- "2-Chlorothiazole-5-carbonitrile," MySkinRecipes. [URL: https://myskinrecipes.com/ingredient-checker/ingredient/2-chlorothiazole-5-carbonitrile]

- Al-Romaigh, H. A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-Overview-on-Synthetic-2-Aminothiazole-Based-with-Al-Romaigh-El-Sayed/d04a631163459e846175f5643444857b68636b1d]

- "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib," Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Wenshi/2e23f03b2241b714f3a763f9d453b392576b222a]

- "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives," Acta Chimica Slovenica. [URL: https://www.researchgate.

- "Sandmeyer reaction," Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- "5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/101012-16-2_1HNMR.htm]

- "2-Chlorothiazole-5-carbonitrile | C4HClN2S | CID 1485222," PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1485222]

- Ferreira, I. C. F. R., et al. (2018). "5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile." Molbank, 2018(4), M1014. [URL: https://www.mdpi.com/1422-8599/2018/4/M1014]

- US6214998B1, "Process for preparing 2-chloro-5-chloromethylthiazole," Google Patents. [URL: https://patents.google.

- "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1449]

- "Synthesis of some new 5- substituted of," Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

- Akhtar, T., et al. (2022). "Recent trends in the chemistry of Sandmeyer reaction: a review." Journal of the Iranian Chemical Society, 19, 2569-2598. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8816821/]

- "Sandmeyer Reaction," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- EP0446913A1, "Process for the preparation of chlorothiazole derivatives," European Patent Office. [URL: https://patents.google.

- "Sandmeyer Reaction Mechanism," BYJU'S. [URL: https://byjus.com/chemistry/sandmeyer-reaction/]

- "2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/95453-58-0_1HNMR.htm]

- "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives," NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955210/]

- "12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- "The common synthetic routes for benzothiazoles," ResearchGate. [URL: https://www.researchgate.net/figure/The-common-synthetic-routes-for-benzothiazoles_fig1_354226154]

- "2-Chlorothiazole-5-carbonitrile | 51640-36-9," Manchester Organics. [URL: https://www.manchesterorganics.com/2-chlorothiazole-5-carbonitrile]

- "Benzothiazole, 5-chloro-2-methyl-," NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2942188&Type=IR-SPEC&Index=1#IR-SPEC]

- "FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature," ResearchGate. [URL: https://www.researchgate.

- "5-Chloro-2-methyl-3(2H)-isothiazolone," NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2682204&Mask=200]

- "2-Chlorothiazole-5-carbonitrile | 51640-36-9," Sigma-Aldrich (Aladdin). [URL: https://www.sigmaaldrich.com/US/en/product/aladdin/a134184]

- "Chlorothiazide," NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C58946&Type=MASS&Index=0#MASS]

Sources

- 1. 2-Chlorothiazole-5-carbonitrile [myskinrecipes.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chlorothiazole-5-carbonitrile | 51640-36-9 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic Blueprint of a Versatile Heterocycle: A Technical Guide to 2-Chlorothiazole-5-carbonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Spectroscopic Overview

2-Chlorothiazole-5-carbonitrile possesses a planar, five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of a chlorine atom at the 2-position and a nitrile group at the 5-position significantly influences the electron distribution within the thiazole ring, which is reflected in its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chlorothiazole-5-carbonitrile, both ¹H and ¹³C NMR are essential for structural verification.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 2-Chlorothiazole-5-carbonitrile is expected to be simple, exhibiting a single signal corresponding to the proton at the 4-position (H-4).

-

Chemical Shift (δ): The H-4 proton is anticipated to resonate as a singlet in the downfield region, likely between 8.0 and 8.5 ppm . This significant downfield shift is attributed to the deshielding effects of the adjacent electronegative nitrogen atom, the sulfur atom, and the electron-withdrawing nitrile group. The planarity and aromatic character of the thiazole ring also contribute to this deshielding.[1]

Table 1: Predicted ¹H NMR Data for 2-Chlorothiazole-5-carbonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.0 - 8.5 | Singlet (s) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms in the molecule.

-

C-2 (Carbon bearing Chlorine): This carbon is expected to resonate in the range of 150-155 ppm . The direct attachment to the electronegative chlorine atom and the nitrogen atom in the heterocyclic ring results in a significant downfield shift.

-

C-4 (Carbon bearing Hydrogen): The C-4 carbon, bonded to the sole proton, is predicted to appear between 140-145 ppm .

-

C-5 (Carbon bearing Nitrile): This carbon's chemical shift is influenced by the attached nitrile group and is expected to be in the range of 115-120 ppm .

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the region of 110-120 ppm .[2]

Table 2: Predicted ¹³C NMR Data for 2-Chlorothiazole-5-carbonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| -C≡N | 110 - 120 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Chlorothiazole-5-carbonitrile will be dominated by vibrations associated with the nitrile group and the thiazole ring.

Predicted Characteristic IR Absorptions

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.[3]

-

C=N Stretch (Thiazole Ring): The carbon-nitrogen double bond within the thiazole ring will likely show a medium to strong absorption band around 1500-1600 cm⁻¹ .

-

C-H Stretch (Aromatic): A weak to medium absorption above 3000 cm⁻¹ is anticipated for the C-H stretch of the thiazole ring proton.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 700-800 cm⁻¹ .

Table 3: Predicted Key IR Absorptions for 2-Chlorothiazole-5-carbonitrile

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| -C≡N | Stretch | 2220 - 2260 | Strong, Sharp |

| C=N (Thiazole) | Stretch | 1500 - 1600 | Medium to Strong |

| C-H (Aromatic) | Stretch | > 3000 | Weak to Medium |

| C-Cl | Stretch | 700 - 800 | Medium |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Analysis

Caption: A typical ATR-FTIR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-Chlorothiazole-5-carbonitrile (C₄HClN₂S), which is approximately 143.96 g/mol . A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine.

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will exhibit two molecular ion peaks: M⁺ at m/z 144 (containing ³⁵Cl) and M+2 at m/z 146 (containing ³⁷Cl), with a relative intensity ratio of about 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.[4]

-

Fragmentation: Electron ionization (EI) is likely to cause fragmentation of the thiazole ring. Potential fragmentation pathways could involve the loss of the nitrile group (-CN, 26 Da), the chlorine atom (-Cl, 35/37 Da), or cleavage of the thiazole ring.

Table 4: Predicted Key Mass Spectrometry Data for 2-Chlorothiazole-5-carbonitrile

| Ion | Predicted m/z | Notes |

| [M]⁺ | 144 | Corresponding to the ³⁵Cl isotope. |

| [M+2]⁺ | 146 | Corresponding to the ³⁷Cl isotope, with ~1/3 the intensity of the M⁺ peak. |

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for analyzing a solid sample using a mass spectrometer with an electron ionization source is outlined below.

Workflow for EI-MS Analysis

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The predicted spectral data presented in this guide provide a comprehensive blueprint for the characterization of 2-Chlorothiazole-5-carbonitrile. The anticipated singlet in the ¹H NMR, four distinct signals in the ¹³C NMR, the strong nitrile stretch in the IR, and the characteristic isotopic pattern in the mass spectrum collectively offer a robust and unique signature for this important heterocyclic compound. This technical guide serves as a valuable resource for researchers, enabling confident identification and utilization of 2-Chlorothiazole-5-carbonitrile in their synthetic endeavors.

References

-

Thiazole - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

MDPI. (2021). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Retrieved January 6, 2026, from [Link]

-

Georganics. (n.d.). 2-Chlorothiazole-5-carbonitrile - High purity | EN. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Chlorothiazole-5-carbonitrile. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 6, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 2-Chlorothiazole-5-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 2-chlorothiazole-5-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the limited availability of direct experimental solubility data for this compound, this document synthesizes theoretical principles with established experimental protocols to empower researchers in their formulation and development efforts. We will delve into the molecular characteristics that govern its solubility, provide predicted solubility profiles across a range of common organic solvents, and offer detailed, field-proven methodologies for empirical determination.

Understanding the Molecular Profile of 2-Chlorothiazole-5-carbonitrile

To predict the solubility of 2-chlorothiazole-5-carbonitrile, we must first dissect its molecular structure and the physicochemical properties that arise from it. The fundamental principle governing solubility is "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[2]

Molecular Structure:

-

Polarity: The 2-chlorothiazole-5-carbonitrile molecule exhibits significant polarity. The thiazole ring, with its nitrogen and sulfur heteroatoms, creates a dipole moment. Furthermore, the electron-withdrawing nature of the chlorine atom at the 2-position and the potent electron-withdrawing cyano (-C≡N) group at the 5-position substantially increase the molecule's polarity.[3][4] The nitrogen atom in the cyano group possesses a lone pair of electrons, contributing to its polarity and ability to act as a hydrogen bond acceptor.[3][4]

-

Hydrogen Bonding: While 2-chlorothiazole-5-carbonitrile does not possess any hydrogen bond donor groups (like -OH or -NH), the nitrogen atom of the thiazole ring and, more significantly, the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.[3][5] This capability allows for interactions with protic solvents that can donate hydrogen bonds.

-

Physical State: 2-Chlorothiazole-5-carbonitrile is a solid at room temperature, with a reported melting point between 47-57 °C.[6][7][8][9] The energy required to overcome the crystal lattice forces of the solid will influence its solubility.

Predicted Solubility Profile

Based on the molecular characteristics outlined above, we can predict the solubility of 2-chlorothiazole-5-carbonitrile in a range of common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can engage in strong dipole-dipole interactions with the polar 2-chlorothiazole-5-carbonitrile molecule. They cannot donate hydrogen bonds but can accept them to a limited extent, which is compatible with the solute's hydrogen bond accepting capabilities. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents are polar and can act as both hydrogen bond donors and acceptors. The hydrogen bond donating ability of the alcohols can interact favorably with the nitrogen atoms of the thiazole and nitrile groups. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of 2-chlorothiazole-5-carbonitrile makes it incompatible with nonpolar solvents. The energy required to break the strong intermolecular forces in the polar solute is not compensated by the weak van der Waals forces that would be formed with a nonpolar solvent. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole interactions. Their ability to dissolve a range of organic compounds may lead to some solubility for 2-chlorothiazole-5-carbonitrile. |

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7][8] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6][7][8] The principle of "like dissolves like" is quantified by the "distance" between the HSP of the solute and the solvent in a 3D "Hansen space." The smaller the distance, the more likely the solute is to dissolve.

Experimental Determination of Solubility

The following are detailed protocols for the experimental determination of the solubility of 2-chlorothiazole-5-carbonitrile.

The Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[10]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the supernatant is then measured.

Protocol:

-

Preparation: To a series of glass vials, add a pre-weighed excess amount of 2-chlorothiazole-5-carbonitrile. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-chlorothiazole-5-carbonitrile in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram of the Shake-Flask Workflow:

Caption: Workflow for the Shake-Flask Method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Solubility Determination

qNMR is a powerful and increasingly popular method for determining solubility that can be faster than traditional methods.[2][11][12][13]

Principle: A saturated solution of the compound is prepared in a deuterated solvent containing a known concentration of an internal standard. The concentration of the dissolved compound is determined by comparing the integral of a characteristic peak of the analyte to that of the internal standard.

Protocol:

-

Solvent and Standard Selection: Choose a deuterated solvent in which the compound is soluble and an internal standard that has a resonance peak that does not overlap with any of the analyte peaks.

-

Preparation of Saturated Solution: In an NMR tube, add an excess of 2-chlorothiazole-5-carbonitrile to a known volume of the deuterated solvent containing the internal standard at a known concentration.

-

Equilibration: Vortex the NMR tube for several minutes to facilitate dissolution and allow it to equilibrate at a constant temperature.

-

NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

-

Data Processing: Integrate a well-resolved peak of 2-chlorothiazole-5-carbonitrile and a peak of the internal standard.

-

Calculation: Calculate the concentration of 2-chlorothiazole-5-carbonitrile using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

Diagram of the qNMR Workflow:

Caption: Workflow for qNMR Solubility Determination.

Conclusion

While specific experimental data on the solubility of 2-chlorothiazole-5-carbonitrile is scarce, a thorough understanding of its molecular structure and the principles of solubility allows for informed predictions. Its polar nature suggests good solubility in polar aprotic and protic solvents, and poor solubility in nonpolar solvents. This guide provides researchers with the theoretical foundation and practical, step-by-step protocols to empirically determine the solubility of this important chemical intermediate, thereby facilitating its effective use in research and development.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

-

Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. (2009). International journal of pharmaceutics. [Link]

-

How To Predict Solubility Of Organic Compounds? (2024). Chemistry For Everyone - YouTube. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]

-

Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. (2025). ResearchGate. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). PubMed. [Link]

-

2-Chlorothiazole-5-carbonitrile. Georganics. [Link]

-

2-CHLOROTHIAZOLE-5-CARBONITRILE. Chemdad. [Link]

-

2-Chlorothiazole-5-carbonitrile. MySkinRecipes. [Link]

-

2-Chlorothiazole-5-carbonitrile | C4HClN2S | CID 1485222. PubChem. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]

-

Physical Properties of Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Nitriles - Structure, Properties Reactions, and Uses. (2022). Turito. [Link]

-

Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018). Royal Society Open Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. 2-Chlorothiazole-5-carbonitrile | 51640-36-9 [sigmaaldrich.cn]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

2-Chlorothiazole-5-carbonitrile material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chlorothiazole-5-carbonitrile for Research Professionals

Introduction

2-Chlorothiazole-5-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique scaffold, featuring a reactive chlorine atom and a nitrile group on a thiazole ring, makes it a versatile precursor for synthesizing a wide range of biologically active molecules. However, this same chemical reactivity necessitates a thorough understanding of its hazard profile to ensure safe handling in a research environment.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a deeper, field-proven perspective on managing the risks associated with this compound. By understanding the causality behind safety protocols, laboratory personnel can foster a more intuitive and robust safety culture.

Physicochemical Profile and Its Implications

The physical properties of a chemical are the first indicators of how it will behave under laboratory conditions and dictate the primary engineering controls and handling techniques required. 2-Chlorothiazole-5-carbonitrile is a solid at room temperature, which mitigates the risk of vapor inhalation compared to volatile liquids. However, its low melting point suggests it could easily liquefy in heated reactions, altering its exposure potential.

Table 1: Key Physicochemical Properties of 2-Chlorothiazole-5-carbonitrile

| Property | Value | Implication for Handling |

| CAS Number | 51640-36-9[1] | Unique identifier for accurate tracking and information retrieval. |

| Molecular Formula | C₄HClN₂S[1] | |

| Molecular Weight | 144.58 g/mol [1] | Relevant for stoichiometric calculations in experimental design. |

| Physical Form | Solid | Reduces vapor inhalation risk at ambient temperatures. Can form dust. |

| Melting Point | 47-57°C[1] | Low melting point; can become liquid on mild heating. The observed range may indicate varying purity levels between suppliers. |

| Boiling Point | ~291.1°C at 760 mmHg[1] | Low volatility under standard lab conditions. Distillation requires high temperatures, increasing decomposition risk. |

| Flash Point | 104.4°C (219.9°F) | Combustible solid. Requires segregation from open flames and strong ignition sources, especially during heating.[2] |

| Storage Temperature | -20°C[1] | Recommended for long-term stability and to prevent degradation. |

Expert Insight: The reported melting point varies across suppliers (e.g., 47-49°C vs. 52-57°C).[1] This discrepancy underscores the importance of verifying the purity of the starting material, as impurities can alter both its reactivity and toxicological profile. The solid form, while generally safer than a liquid, can generate fine dust during transfer, creating inhalation and skin contact hazards. Therefore, handling should always occur within a contained environment.

Hazard Identification and Mechanistic Insights

2-Chlorothiazole-5-carbonitrile is classified as hazardous, carrying a "Danger" signal word. Its primary hazards are acute oral toxicity and the potential for severe, irreversible eye damage.

Caption: Figure 1: Structure highlighting the chloro and nitrile functional groups.

Table 2: GHS Hazard Classifications

| Classification | Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[3] |

| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage.[3] |

Expert Insight: The Chemistry Behind the Hazards

-

H318 (Causes serious eye damage): This is the most critical hazard. The thiazole ring, an electron-rich aromatic system, combined with the electron-withdrawing nitrile group and the reactive chloro substituent, makes the molecule susceptible to nucleophilic attack. In the moisture-rich environment of the eye, the compound can react with water and biological nucleophiles (like proteins in the cornea), potentially releasing hydrochloric acid and other cytotoxic species. This leads to immediate chemical burns and irreversible tissue damage. The "Corrosive" GHS pictogram (GHS05) is associated with this compound for this reason. This is not mere irritation; it is a direct threat to vision.

-

H302 (Harmful if swallowed): The mechanism for oral toxicity has not been fully elucidated, a common scenario for many research chemicals.[2] However, it is likely related to its reactivity and metabolism in the gastrointestinal tract and liver. The nitrile group (-C≡N) is a point of concern, as some organic nitriles can be metabolized to release cyanide ions, though this is not confirmed for this specific molecule. Regardless of the precise mechanism, the classification mandates that ingestion must be strictly avoided.

Risk Mitigation and Exposure Control Protocols

A proactive approach to exposure control is paramount. This involves a multi-layered strategy of engineering controls, rigorous personal protective equipment (PPE) protocols, and standardized handling workflows.

Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to contain the chemical at the source.

-

Chemical Fume Hood: All manipulations of 2-Chlorothiazole-5-carbonitrile, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This prevents the inhalation of any fine dust particles and contains spills.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions. Eyewash stations and safety showers must be located in immediate proximity to the handling area.[4]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential for protecting against direct contact.

Table 3: Mandatory PPE for Handling 2-Chlorothiazole-5-carbonitrile

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical splash goggles AND a full-face shield. | Non-negotiable. Standard safety glasses are insufficient. The H318 classification requires robust protection against splashes that could cause irreversible eye damage.[3][5] |

| Hands | Nitrile gloves (check manufacturer's breakthrough time). | Provides a barrier against skin contact. Double-gloving is recommended for extended procedures. Gloves must be inspected before use and removed properly to avoid contaminating skin.[5] |

| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from dust and splashes. |

Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Put on the laboratory coat and fasten it completely.

-

Put on the first pair of nitrile gloves.

-

Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

-

Put on chemical splash goggles.

-

Put on the face shield over the goggles.

-

-

Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

-

Remove the outer pair of gloves, peeling them off without touching the exterior surface.

-

Remove the face shield and goggles.

-

Remove the laboratory coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

-

Remove the inner pair of gloves.

-

Wash hands thoroughly with soap and water.

-

Safe Handling and Storage Workflow

A systematic workflow minimizes the risk of accidental exposure or release.

Caption: Figure 2: A logical workflow for minimizing exposure during handling.

Emergency Response and First-Aid Causality

In the event of an exposure, immediate and correct action is critical.

Protocol: Emergency Response for Accidental Exposure

-

Eye Contact:

-

IMMEDIATELY proceed to the nearest eyewash station. Do not delay to finish a task.[4]

-